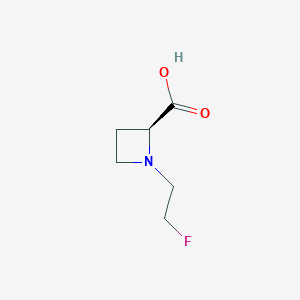

2-Azetidinecarboxylic acid, 1-(2-fluoroethyl)-, (2s)-

CAS No.: 1946010-84-9

Cat. No.: VC7955643

Molecular Formula: C6H10FNO2

Molecular Weight: 147.15

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1946010-84-9 |

|---|---|

| Molecular Formula | C6H10FNO2 |

| Molecular Weight | 147.15 |

| IUPAC Name | (2S)-1-(2-fluoroethyl)azetidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C6H10FNO2/c7-2-4-8-3-1-5(8)6(9)10/h5H,1-4H2,(H,9,10)/t5-/m0/s1 |

| Standard InChI Key | YIPZKIJOBAFVOB-YFKPBYRVSA-N |

| Isomeric SMILES | C1CN([C@@H]1C(=O)O)CCF |

| SMILES | C1CN(C1C(=O)O)CCF |

| Canonical SMILES | C1CN(C1C(=O)O)CCF |

Introduction

Chemical Identification and Structural Characteristics

Nomenclature and Identifiers

The compound is systematically named (2S)-1-(2-fluoroethyl)azetidine-2-carboxylic acid, reflecting its IUPAC nomenclature . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1946010-84-9 | |

| DSSTox Substance ID | DTXSID401215741 | |

| SMILES | C1CN([C@@H]1C(=O)O)CCF | |

| InChIKey | YIPZKIJOBAFVOB-YFKPBYRVSA-N |

The (2S) configuration denotes the stereochemistry at the second carbon of the azetidine ring, critical for its interactions in chiral environments .

Molecular and Stereochemical Features

The azetidine ring introduces strain due to its four-membered structure, while the 2-fluoroethyl group enhances lipophilicity. X-ray crystallography and computational models confirm the chair-like conformation of the azetidine ring, with the fluorine atom adopting an equatorial position to minimize steric hindrance . The carboxylic acid group at position 2 facilitates hydrogen bonding, impacting solubility and reactivity.

Physicochemical Properties

Computed and Experimental Data

PubChem-derived properties highlight its moderate polarity and hydrogen-bonding capacity :

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 147.15 g/mol | PubChem 2.1 |

| XLogP3 | -1.9 | XLogP3 3.0 |

| Topological Polar Surface Area | 40.5 Ų | Cactvs 3.4.6.11 |

| Hydrogen Bond Donors | 1 | Cactvs 3.4.6.11 |

| Hydrogen Bond Acceptors | 4 | Cactvs 3.4.6.11 |

The negative XLogP3 value (-1.9) suggests hydrophilic tendencies, consistent with its carboxylic acid group .

Spectroscopic Profiles

-

NMR: The fluorine atom induces distinct splitting patterns in ¹⁹F NMR (δ ≈ -120 ppm), while ¹H NMR reveals coupling between the azetidine protons and the fluorine .

-

IR: Stretching vibrations at 1700 cm⁻¹ (C=O) and 1100 cm⁻¹ (C-F) confirm functional groups .

Synthesis and Derivative Chemistry

Derivatives and Modifications

The methyl ester derivative (QP-1542) is commercially available for research, indicating its utility as a precursor . Fluorine substitution enhances metabolic stability, making it valuable in prodrug design .

Applications in Research and Development

Pharmaceutical Intermediates

Azetidine derivatives are pivotal in synthesizing protease inhibitors and neuromodulators. The fluorine atom in this compound may improve blood-brain barrier permeability, relevant for CNS-targeted therapies .

Peptide Mimetics

The strained azetidine ring mimics proline residues in peptides, enabling studies on protein folding and enzyme inhibition . Its carboxylic acid group allows conjugation to peptides via amide bonds.

Material Science

Fluorinated azetidines contribute to hydrophobic polymer coatings, leveraging fluorine’s electronegativity for durability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume